molecular formula C75H120N20O22S B13668055 H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH

H-Met-Ala-Gly-Pro-His-N(Et)Ala-Val-Ile-Val-Ile-Thr-Gly-Pro-His-Glu-Glu-OH

Cat. No.: B13668055
M. Wt: 1685.9 g/mol
InChI Key: IDRSKECIMZOAKB-CZJZTGIGSA-N
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Description

This peptide features a 17-residue sequence with notable structural modifications. Key characteristics include:

  • Sequence: Begins with methionine (Met) followed by alanine (Ala), glycine (Gly), proline (Pro), histidine (His), and an N-ethylated alanine (N(Et)Ala), a rare post-translational modification. The sequence continues with valine (Val), isoleucine (Ile), threonine (Thr), and repeats Gly-Pro-His before terminating with two glutamic acid (Glu) residues.
  • Structural Features: Multiple proline residues likely disrupt α-helical conformations but may promote β-turn structures .
  • Physicochemical Properties:
    • High molecular weight (~2,000 Da, estimated) due to length.
    • Polar residues (His, Glu) may counterbalance hydrophobic regions (Val, Ile, Met), influencing solubility.

Properties

Molecular Formula

C75H120N20O22S

Molecular Weight

1685.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-ethylamino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C75H120N20O22S/c1-14-39(8)59(90-70(111)57(37(4)5)88-63(104)42(11)93(16-3)74(115)50(30-45-32-78-36-82-45)87-68(109)52-20-18-27-95(52)53(97)33-79-62(103)41(10)83-64(105)46(76)25-28-118-13)72(113)89-58(38(6)7)71(112)91-60(40(9)15-2)73(114)92-61(43(12)96)69(110)80-34-54(98)94-26-17-19-51(94)67(108)86-49(29-44-31-77-35-81-44)66(107)84-47(21-23-55(99)100)65(106)85-48(75(116)117)22-24-56(101)102/h31-32,35-43,46-52,57-61,96H,14-30,33-34,76H2,1-13H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,105)(H,84,107)(H,85,106)(H,86,108)(H,87,109)(H,88,104)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42-,43+,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1

InChI Key

IDRSKECIMZOAKB-CZJZTGIGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N(CC)C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N(CC)C(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and effective method for preparing peptides of this length and complexity is solid-phase peptide synthesis (SPPS) . This method involves stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. Key features include:

  • Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is typically used for N-terminal protection.
  • Coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) , HOBt (1-Hydroxybenzotriazole) , and DIEA (N,N-Diisopropylethylamine) facilitate peptide bond formation.
  • Side chains are protected with appropriate protecting groups to prevent unwanted reactions.

Example procedure (adapted from related peptide syntheses):

  • Resin Loading: The first amino acid is attached to a solid resin support (e.g., Wang or BAL resin) under controlled conditions.
  • Deprotection: The Fmoc group is removed using a mild base such as 20% piperidine in DMF.
  • Coupling: The next Fmoc-protected amino acid is activated with HBTU/HOBt/DIEA and coupled to the free amine on the resin-bound peptide.
  • Repetition: Steps 2 and 3 are repeated sequentially for each amino acid in the peptide sequence.
  • Side Chain Modifications: For residues like N-ethylalanine (N(Et)Ala), the amino acid must be pre-synthesized or incorporated via specialized building blocks.
  • Cleavage: After assembly, the peptide is cleaved from the resin and side chain protecting groups are removed using a cleavage cocktail (e.g., TFA with scavengers like triisopropylsilane).
  • Purification: The crude peptide is purified by preparative HPLC.

This method ensures high purity and yield, essential for biological applications.

Resin and Coupling Conditions

  • Resin Type: BAL resin or Wang resin are preferred for peptides requiring C-terminal carboxylic acid.
  • Coupling Conditions: Typically performed in DMF solvent at room temperature.
  • Capping of Unreacted Amines: To avoid deletion sequences, unreacted amines are acetylated using acetic anhydride or similar reagents after each coupling cycle.
  • Washing: After each coupling and deprotection step, the resin is thoroughly washed with DMF and other solvents to remove excess reagents.

Purification and Characterization

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude peptide.
  • Characterization: Analytical HPLC and mass spectrometry (MS) confirm the peptide's identity and purity.
  • Storage: The purified peptide is lyophilized and stored at -20°C to maintain stability.

Data Table: Typical SPPS Parameters for the Peptide

Step Reagents/Conditions Notes
Resin Loading BAL resin, first amino acid (Fmoc-protected) Anchors peptide C-terminus
Fmoc Deprotection 20% Piperidine in DMF, 2 × 10 min Removes N-terminal Fmoc group
Coupling Fmoc-AA (4 eq), HBTU (4 eq), HOBt (4 eq), DIEA (8 eq), DMF, RT, 1-5 h Extended time for N(Et)Ala coupling
Capping Acetic anhydride, pyridine or DIPEA, DMF, 10 min Blocks unreacted amines
Washing DMF, DCM, repeated Removes excess reagents
Cleavage TFA/TIS/H2O (95:2.5:2.5), 2-3 h Removes peptide from resin and side chains
Purification RP-HPLC Achieves >95% purity
Characterization Analytical HPLC, MS Confirms identity and purity
Storage Lyophilized powder, -20°C Preserves peptide integrity

Research Findings and Optimization Notes

  • Aggregation Prevention: Use of pseudoproline dipeptides or backbone protecting groups can prevent aggregation during synthesis, especially important for hydrophobic sequences like this peptide.
  • Coupling Efficiency: Double coupling or extended coupling times improve incorporation of difficult residues such as N(Et)Ala.
  • Side Chain Protection: Histidine residues are often protected with trityl (Trt) groups to prevent side reactions.
  • Cleavage Conditions: Use of scavengers (e.g., triisopropylsilane, water) during TFA cleavage reduces side reactions and peptide degradation.
  • Yield: Typical crude peptide purity can reach 80-85%, with final purified yields around 40-60% depending on sequence complexity.

Chemical Reactions Analysis

Types of Reactions

Nuclear factor of activated T cells inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their efficacy and reduce side effects .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of nuclear factor of activated T cells inhibitors include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions are typically the modified versions of the original inhibitors, which have improved pharmacological properties. For example, modifications to cyclosporine A can result in derivatives with enhanced immunosuppressive activity .

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Length Key Features Biological Activity/Function References
Target Peptide 17 N(Et)Ala modification; multiple Pro/His residues; terminal Glu-Glu motif Unknown (structural/functional studies needed)
Val-Leu-Pro-Val-Pro (VLPVP) 5 Linear pentapeptide; Pro-rich Antihypertensive; paracellular absorption
H-Gly-Pro-Arg-Pro-OH 4 Tetrapeptide with Pro-Arg motif Inhibits fibrin polymerization
Cyclo-[gly-Thz-Pro-Leu-Val-(gln)Thz] 6 Cyclic structure with thiazole rings Inhibits lung cancer cells (A-549)
H-Val-Pro-Pro-OH TFA 3 Tripeptide with Pro repeats Hypotensive; ACE inhibitor
H-Gly-Gly-Met-OH 3 Simple tripeptide; Met residue Antioxidant potential

Physicochemical and Conformational Properties

  • Hydrophobicity :
    • The target peptide’s N(Et)Ala and Val/Ile residues increase hydrophobicity compared to polar peptides like H-Gly-Pro-Arg-Pro-OH (XLogP3: -3.7 for H-Gly-Gly-Met-OH vs. higher hydrophobicity for the target) .
  • Secondary Structure :
    • Proline-rich sequences in VLPVP and the target peptide limit α-helix formation but favor turns .
    • Cyclic peptides (e.g., Cyclo-[gly-Thz...]) exhibit rigid conformations enhancing metabolic stability .

Research Implications and Gaps

  • Target Peptide : Requires further studies to elucidate its biological role, particularly the impact of N(Et)Ala on function. Comparative NMR or MD simulations could clarify conformational dynamics .
  • Synthetic Challenges : Ethylation at Ala introduces steric effects, necessitating optimized coupling strategies .
  • Therapeutic Potential: Pro/His-rich regions in the target peptide suggest metal-binding capabilities (e.g., zinc or iron), akin to histidine-containing metallopeptides .

Q & A

Q. How can molecular dynamics simulations enhance understanding of this peptide’s conformational dynamics?

  • Methodological Answer :
  • Force fields : Use CHARMM36m or AMBER ff19SB for accurate side-chain modeling.
  • Simulation parameters : Run 100-ns simulations in explicit solvent (TIP3P water) to analyze Pro-His-Glu motifs, which showed stable helical turns in .

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